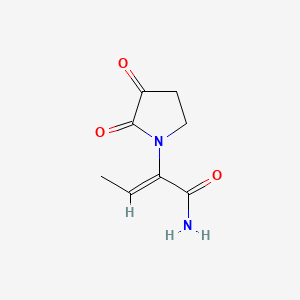

(Z)-2-(2,3-Dioxo)levetiracetam

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(Z)-2-(2,3-dioxopyrrolidin-1-yl)but-2-enamide |

InChI |

InChI=1S/C8H10N2O3/c1-2-5(7(9)12)10-4-3-6(11)8(10)13/h2H,3-4H2,1H3,(H2,9,12)/b5-2- |

InChI Key |

YNKQBVODTWDROE-DJWKRKHSSA-N |

Isomeric SMILES |

C/C=C(/C(=O)N)\N1CCC(=O)C1=O |

Canonical SMILES |

CC=C(C(=O)N)N1CCC(=O)C1=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Z 2 2,3 Dioxo Levetiracetam

Identification and Characterization of Impurities and Degradation Products of (Z)-2-(2,3-Dioxo)levetiracetam

The characterization of impurities and degradation products is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product. For (Z)-2-(2,3-Dioxo)levetiracetam, which is a derivative of Levetiracetam (B1674943), the impurity profile is anticipated to be related to that of the parent drug. Forced degradation studies on Levetiracetam have been instrumental in identifying its key degradation products and understanding its stability under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. tandfonline.com

Significant degradation of Levetiracetam has been observed under acidic, basic, and oxidative conditions. tandfonline.com Under acid and base hydrolysis, a primary degradation product formed is (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam acid. researchgate.net This occurs through the hydrolysis of the amide group in the Levetiracetam molecule.

Oxidative degradation of Levetiracetam has also been noted, although specific oxidative degradation products are not always extensively detailed in publicly available literature. tandfonline.comgoogle.com It is conceivable that an oxidized derivative like (Z)-2-(2,3-Dioxo)levetiracetam could be a potential, albeit likely minor, impurity formed under specific oxidative conditions. However, without direct experimental evidence, this remains a theoretical consideration.

In addition to degradation products, process-related impurities, which are by-products formed during the synthesis of the API, are also a significant consideration. For Levetiracetam, several such impurities have been identified and are controlled during the manufacturing process. These impurities can include starting materials, intermediates, and by-products of side reactions.

A robust stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), is essential for separating and quantifying the API from its impurities and degradation products. afjbs.comjpionline.org Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. jpionline.org

The following interactive data table summarizes some of the known impurities and degradation products related to Levetiracetam, which may be relevant for understanding the potential impurity profile of (Z)-2-(2,3-Dioxo)levetiracetam.

| Impurity Name | Other Names | Molecular Formula | Type | Notes |

| Levetiracetam Impurity A | (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid | C8H13NO3 | Degradation/Process | A major degradation product formed under acid/base hydrolysis. researchgate.netpharmaffiliates.com |

| Levetiracetam Impurity B | (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide | C8H12N2O2 | Process | An unsaturated impurity. pharmaffiliates.com |

| Levetiracetam Impurity C | 2-Pyridinol | C5H5NO | Process | A potential process-related impurity. pharmaffiliates.comresearchgate.net |

| 4-Hydroxy Benzoic Acid | p-Hydroxybenzoic acid | C7H6O3 | Degradation | A degradation product from parabens used as preservatives in oral solutions. longdom.orglongdom.org |

Preclinical Pharmacological Investigations of Z 2 2,3 Dioxo Levetiracetam

In Vitro Pharmacological Characterization of (Z)-2-(2,3-Dioxo)levetiracetam

Cellular Mechanism of Action Studies of (Z)-2-(2,3-Dioxo)levetiracetam

Specific studies on how "(Z)-2-(2,3-Dioxo)levetiracetam" modulates neurotransmitter release have not been reported. The mechanism for levetiracetam (B1674943) involves the modulation of synaptic vesicle exocytosis through its binding to SV2A, which is thought to reduce the release of neurotransmitters. neuropharmac.compatsnap.com

Table 2: Effects of Levetiracetam on Calcium Homeostasis

| Mechanism | Effect | Source |

|---|---|---|

| N-type calcium channels | Inhibition | patsnap.comnih.gov |

| P/Q-type calcium channels | Partial Inhibition | frontiersin.orgnih.gov |

| Ryanodine receptor-mediated Ca2+ release | Inhibition | nih.gov |

| IP3 receptor-mediated Ca2+ release | Inhibition | nih.gov |

(This table details the effects of levetiracetam and is for informational purposes only, as no data exists for (Z)-2-(2,3-Dioxo)levetiracetam)

Effects on GABAergic and Glutamatergic Systems

While levetiracetam, the parent compound, does not directly bind to GABAergic or glutamatergic receptors, it indirectly modulates these critical neurotransmitter systems. drugbank.com It has been shown to affect GABAergic neurotransmission and has been observed to inhibit N-type calcium channels in vitro. drugbank.com Levetiracetam can also reverse the inhibitory actions of negative allosteric modulators like zinc and β-carbolines on both GABA- and glycine-gated currents. nih.gov Specifically, it has been noted to counteract the zinc-induced suppression of GABAA-mediated presynaptic inhibition, leading to a decrease in glutamate-mediated excitatory transmission. frontiersin.org Furthermore, levetiracetam is reported to modulate the presynaptic P/Q-type voltage-dependent calcium channels, which results in a reduction of glutamate (B1630785) release in the dentate gyrus. frontiersin.org

Enzyme Modulation Profile of (Z)-2-(2,3-Dioxo)levetiracetam (e.g., Carbonic Anhydrase Inhibition)

Recent studies have highlighted the ability of levetiracetam to inhibit human carbonic anhydrases (hCAs). nih.gov This is a significant finding, as several other antiepileptic drugs (AEDs) are known to be carbonic anhydrase inhibitors (CAIs), a property that contributes to their anticonvulsant effects. nih.govresearchgate.net Levetiracetam demonstrated an inhibitory effect on all tested hCA isoforms, with a notable efficacy against the tumor-associated hCA IX and XII. nih.gov This inhibition is achieved through hydrogen bonding to the zinc-coordinated water molecule within the catalytic site of the enzyme. nih.gov The inhibition of carbonic anhydrase can lead to a reduction in NMDA-mediated excitation and a potentiation of GABAA receptor-mediated inhibition. researchgate.net

In Vivo Preclinical Efficacy of (Z)-2-(2,3-Dioxo)levetiracetam in Animal Models

The preclinical efficacy of (Z)-2-(2,3-Dioxo)levetiracetam's parent compound, levetiracetam, has been extensively studied in a variety of animal models, revealing a unique anticonvulsant profile.

Evaluation in Acute Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazol, 6-Hz Model)

Levetiracetam displays a distinctive pattern of activity in acute seizure models. It is notably inactive in the traditional maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests when standard protocols are used. nih.govnih.gov This lack of efficacy in MES and scPTZ models is a point of differentiation from many classic AEDs. nih.govjpccr.eu However, levetiracetam does show protective activity in the 6-Hz model, which is considered a model for limbic or psychomotor seizures. jpccr.eumdpi.com

Table 1: Efficacy of Levetiracetam in Acute Seizure Models

| Model | Activity |

|---|---|

| Maximal Electroshock (MES) | Inactive nih.govnih.gov |

| Pentylenetetrazol (PTZ) | Inactive nih.govnih.gov |

Assessment in Chronic Epilepsy Models (e.g., Kindling, Pilocarpine (B147212), Kainate Models)

In contrast to its performance in some acute models, levetiracetam demonstrates significant efficacy in chronic epilepsy models, which are often considered more predictive of clinical utility for focal seizures. nih.govmdpi.com It has shown potent protection against seizures in both electrically and pentylenetetrazol-kindled animals. nih.gov The kindling model, which mimics temporal lobe epilepsy, has been particularly important in demonstrating levetiracetam's potential. nih.govmdpi.com Furthermore, levetiracetam provides protection against seizures induced by chemoconvulsants like pilocarpine and kainic acid, which also model temporal lobe epilepsy. frontiersin.orgnih.govdovepress.com

Table 2: Efficacy of Levetiracetam in Chronic Epilepsy Models

| Model | Activity |

|---|---|

| Kindling (Electrical & PTZ) | Potent Protection nih.govnih.gov |

| Pilocarpine | Protective frontiersin.orgnih.gov |

Investigation of Antiepileptogenic Properties of (Z)-2-(2,3-Dioxo)levetiracetam

The potential for a drug to prevent or modify the development of epilepsy, known as antiepileptogenesis, is a critical area of research. nih.gov Studies in the kindling model have suggested that levetiracetam may possess antiepileptogenic or disease-modifying properties, as it can retard the development of kindled seizures. nih.govnih.gov However, evidence from post-status epilepticus models is less conclusive. nih.gov One study found that chronic levetiracetam treatment following status epilepticus did not prevent the subsequent development of spontaneous recurrent seizures. nih.gov Despite this, some research suggests that levetiracetam, among other AEDs, shows promise in modifying epileptogenesis. mdpi.com

Neuroprotective Effects of (Z)-2-(2,3-Dioxo)levetiracetam in Preclinical Models

Levetiracetam has demonstrated neuroprotective effects in various preclinical settings. It has been shown to be effective against ischemia-induced neurodegeneration. jpccr.eu In a rat model of ischemic stroke, levetiracetam treatment promoted functional recovery and was associated with anti-inflammatory and anti-apoptotic activities. frontiersin.org The neuroprotective mechanisms may be linked to the induction of heat shock protein 70 (HSP70), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1α (HIF-1α). frontiersin.org Additionally, in a pilocarpine-induced status epilepticus model, a combination of levetiracetam with other agents was found to inhibit hippocampal neurodegeneration. mdpi.comjpccr.eu

Pursuant to your request for an article on the preclinical pharmacological investigations of (Z)-2-(2,3-Dioxo)levetiracetam , specifically focusing on its antioxidant and anti-inflammatory properties in animal models, a comprehensive search of available scientific literature and databases has been conducted.

The search did not yield any specific preclinical studies or data pertaining to the antioxidant and anti-inflammatory properties of the chemical compound "(Z)-2-(2,3-Dioxo)levetiracetam". Research on the pharmacological activities of levetiracetam and its metabolites is available, but information on the specifically requested dioxo-derivative is not present in the accessed resources.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables on this particular subject.

Pharmacokinetic and Metabolic Profile of Z 2 2,3 Dioxo Levetiracetam in Preclinical Systems

Absorption and Distribution Studies of (Z)-2-(2,3-Dioxo)levetiracetam in Animal Models

There is no specific information available in the scientific literature regarding the absorption and distribution of (Z)-2-(2,3-Dioxo)levetiracetam in animal models.

For the parent compound, levetiracetam (B1674943) , preclinical studies in mice, rats, rabbits, and dogs have demonstrated rapid and nearly complete absorption after oral administration. fda.govnih.gov Levetiracetam is quickly and evenly distributed throughout the body, with a volume of distribution between 0.5 to 0.7 L/kg. fda.govnih.gov Notably, it is not significantly bound to plasma proteins (less than 10%), which minimizes the potential for displacement-based drug interactions. nih.govfda.gov Levetiracetam has also been shown to cross the placental barrier and enter the central nervous system. fda.gov

Preclinical Metabolic Pathways and Metabolite Identification of (Z)-2-(2,3-Dioxo)levetiracetam

The metabolic fate of (Z)-2-(2,3-Dioxo)levetiracetam has not been described in preclinical studies.

In contrast, the metabolism of levetiracetam is well-characterized and considered minimal.

Primary Metabolic Routes (e.g., enzymatic hydrolysis)

The primary metabolic pathway for levetiracetam is the enzymatic hydrolysis of the acetamide (B32628) group. fda.govgoogle.com This process is not dependent on the hepatic cytochrome P450 (CYP) enzyme system and occurs primarily in the blood. nih.govnih.gov This hydrolysis is mediated by amidases that have a broad tissue distribution, including blood cells. fda.gov

Role of Hepatic Cytochrome P450 System in (Z)-2-(2,3-Dioxo)levetiracetam Metabolism

There is no information on the role of the hepatic cytochrome P450 system in the metabolism of (Z)-2-(2,3-Dioxo)levetiracetam.

For levetiracetam , the hepatic cytochrome P450 system plays a negligible role in its metabolism. fda.govnih.gov Levetiracetam does not inhibit or induce major CYP isoforms, which contributes to its low potential for drug-drug interactions. nih.govnih.gov

Characterization of Metabolites (e.g., identification, activity)

There are no identified or characterized metabolites of (Z)-2-(2,3-Dioxo)levetiracetam in the available literature.

The major metabolite of levetiracetam is an inactive carboxylic acid derivative, referred to as ucb L057. fda.govfda.gov This metabolite accounts for approximately 24% of an administered dose and is considered pharmacologically inactive. fda.govnih.gov Other minor, unidentified metabolites have been detected but constitute a very small percentage of the dose. fda.gov

Excretion Routes of (Z)-2-(2,3-Dioxo)levetiracetam and its Metabolites in Preclinical Species

The excretion routes for (Z)-2-(2,3-Dioxo)levetiracetam and any potential metabolites have not been determined in preclinical species.

Levetiracetam and its primary metabolite are primarily eliminated from the body via renal excretion. fda.gov Approximately 66% of an administered dose of levetiracetam is excreted unchanged in the urine. nih.govnih.gov The major metabolite, ucb L057, is also cleared by the kidneys. fda.gov

Preclinical Pharmacokinetic Parameters of (Z)-2-(2,3-Dioxo)levetiracetam

Specific preclinical pharmacokinetic parameters for (Z)-2-(2,3-Dioxo)levetiracetam are not available.

For levetiracetam , key pharmacokinetic parameters have been established in various preclinical species. The plasma elimination half-life is relatively short, and the pharmacokinetics are linear over a wide dose range. nih.govnih.gov

Table 1: Summary of Preclinical Pharmacokinetic Information for Levetiracetam

| Parameter | Finding |

|---|---|

| Absorption | Rapid and almost complete in various animal models. fda.govnih.gov |

| Distribution | Wide distribution with a volume of distribution of 0.5-0.7 L/kg. fda.govnih.gov Low plasma protein binding (<10%). nih.govfda.gov |

| Metabolism | Primarily via enzymatic hydrolysis of the acetamide group to an inactive metabolite (ucb L057). fda.govgoogle.com Not dependent on the cytochrome P450 system. nih.gov |

| Excretion | Predominantly renal, with about 66% of the dose excreted as unchanged drug in urine. nih.govnih.gov |

Half-life Determination

There is no available preclinical data detailing the elimination half-life of (Z)-2-(2,3-Dioxo)levetiracetam in any species.

Plasma Protein Binding Characteristics

Information regarding the extent to which (Z)-2-(2,3-Dioxo)levetiracetam binds to plasma proteins in preclinical systems is not available. For context, the parent compound, levetiracetam, exhibits very low plasma protein binding, typically less than 10%. nih.govnih.govaesnet.org

Volume of Distribution

The volume of distribution for (Z)-2-(2,3-Dioxo)levetiracetam in preclinical models has not been documented in published studies. Levetiracetam itself has a volume of distribution of approximately 0.5 to 0.7 L/kg, suggesting distribution into total body water. nih.govnih.govresearchgate.net

Bioavailability in Preclinical Models

There are no published studies that have assessed the bioavailability of (Z)-2-(2,3-Dioxo)levetiracetam in any preclinical model.

Preclinical Drug-Drug Interaction Potential of (Z)-2-(2,3-Dioxo)levetiracetam

The potential for (Z)-2-(2,3-Dioxo)levetiracetam to engage in drug-drug interactions has not been evaluated in preclinical in vitro or in vivo studies. Research on the parent drug, levetiracetam, indicates a very low potential for pharmacokinetic interactions, as it is not significantly metabolized by cytochrome P450 enzymes and does not inhibit or induce these enzymes. nih.govresearchgate.netnih.gov

Analytical Methodologies for Z 2 2,3 Dioxo Levetiracetam Quantification in Research Matrices

Chromatographic Techniques for (Z)-2-(2,3-Dioxo)levetiracetam Analysis

Chromatographic methods are principal techniques for the separation, identification, and quantification of chemical compounds in various matrices. For a compound like (Z)-2-(2,3-Dioxo)levetiracetam, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the methods of choice.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone of pharmaceutical analysis. A typical HPLC method for a compound like (Z)-2-(2,3-Dioxo)levetiracetam would likely involve a reversed-phase column (such as a C18 or C8) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would most commonly be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Hypothetical HPLC Parameters for (Z)-2-(2,3-Dioxo)levetiracetam Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of phosphate (B84403) buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (to be determined) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique would be invaluable for the definitive identification and trace-level quantification of (Z)-2-(2,3-Dioxo)levetiracetam, especially in complex biological matrices. An LC-MS method would involve coupling an HPLC system to a mass spectrometer, likely using an electrospray ionization (ESI) source.

Table 2: Hypothetical LC-MS Parameters for (Z)-2-(2,3-Dioxo)levetiracetam Analysis

| Parameter | Suggested Condition |

|---|---|

| LC System | UPLC or HPLC |

| Column | Reversed-phase C18 or similar |

| Mobile Phase | Formic acid or ammonium (B1175870) acetate (B1210297) in water and an organic modifier |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

Spectroscopic Methods for Structural Elucidation and Quantification of (Z)-2-(2,3-Dioxo)levetiracetam

Spectroscopic techniques are essential for confirming the chemical structure of a compound. For the structural elucidation of (Z)-2-(2,3-Dioxo)levetiracetam, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy would be critical. While UV-Vis spectrophotometry can be used for quantification, its primary role in this context would be to determine the optimal wavelength for HPLC-UV detection.

Method Validation for (Z)-2-(2,3-Dioxo)levetiracetam in Biological and Chemical Samples

Any analytical method developed for the quantification of (Z)-2-(2,3-Dioxo)levetiracetam would require rigorous validation to ensure its reliability, as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters would include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical signal.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Determining the closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Target Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Precision (% RSD) | ≤ 2% for drug substance; ≤ 5% for biological samples |

| Accuracy (% Recovery) | 98-102% for drug substance; 80-120% for biological samples |

| Selectivity | No interference at the retention time of the analyte |

Computational and Theoretical Studies on Z 2 2,3 Dioxo Levetiracetam

Molecular Docking and Dynamics Simulations for Levetiracetam (B1674943) Analog Target Interactions

Molecular docking and dynamics simulations have been crucial in understanding the mechanism of action for Levetiracetam and its analogs. The primary molecular target for Levetiracetam is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). frontiersin.org

Molecular Docking:

Binding Site Identification: In silico studies have been performed to identify the binding site of racetam analogs within SV2A. frontiersin.org Since the crystal structure of SV2A is not fully resolved, homology models are often constructed and refined using molecular dynamics. frontiersin.org Docking studies with these models help predict the non-covalent interactions between the ligands and the protein.

Interaction Analysis: These simulations for Levetiracetam and its more potent analog, Brivaracetam (B1667798), reveal that their binding is governed by a combination of hydrophobic interactions and hydrogen bonds within a transmembrane hydrophilic core of SV2A. frontiersin.org Key residues identified as important for racetam binding include T456, S665, W666, D670, and L689. frontiersin.org A theoretical docking study of (Z)-2-(2,3-Dioxo)levetiracetam would involve placing its structure into this identified binding pocket to predict its binding affinity and interaction patterns, which would likely differ from Levetiracetam due to the added dioxo- functionality.

Molecular Dynamics (MD) Simulations:

System Stability: MD simulations are used to refine the 3D model of the SV2A protein embedded in a lipid bilayer (e.g., POPC) and to study the stability of the ligand-protein complex over time. frontiersin.org

Conformational Changes: These simulations can reveal how the binding of a ligand might induce conformational changes in the SV2A protein, which is essential for its modulatory function. For Levetiracetam, studies have explored how it interacts with different conformational states of the SV2A protein. biointerfaceresearch.com

A hypothetical docking study could compare the binding energy of (Z)-2-(2,3-Dioxo)levetiracetam to that of Levetiracetam to predict its relative potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Levetiracetam Derivatives

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Such studies are instrumental in designing new derivatives with enhanced potency.

Descriptor-Based Models: For Levetiracetam analogs, QSAR studies have been performed using various molecular descriptors (e.g., constitutional, geometrical, and chemical feature distance matrix descriptors). ripublication.comresearchgate.net These descriptors quantify physicochemical properties of the molecules.

Predictive Models: Using techniques like Multiple Linear Regression (MLR), researchers have developed models that correlate these descriptors with anticonvulsant activity. ripublication.comresearchgate.net For a series of 64 Levetiracetam analogs, a QSAR model yielded a high correlation (R-sq value of 0.93), indicating its predictive power. ripublication.comresearchgate.net

Application in Design: Such models help identify which structural features are critical for activity. For instance, studies on Levetiracetam analogs have highlighted the importance of the 2-oxopyrrolidine ring and the C4-aliphatic chain for pharmacological activity. nih.gov A QSAR study including (Z)-2-(2,3-Dioxo)levetiracetam would require synthesizing and testing a series of related dioxo-derivatives to build a predictive model for this new chemical class.

A sample data table from a QSAR study on general Levetiracetam analogs might look as follows:

| Compound | Experimental Activity (logEC50) | Predicted Activity (logEC50) | Key Descriptor 1 (e.g., H-Bond Donors) | Key Descriptor 2 (e.g., Molecular Weight) |

| Analog 1 | -4.5 | -4.6 | 1 | 170.21 |

| Analog 2 | -5.2 | -5.1 | 1 | 184.24 |

| Analog 3 | -4.8 | -4.9 | 2 | 185.22 |

| Analog 4 | -5.5 | -5.4 | 1 | 198.27 |

Prediction of (Z)-2-(2,3-Dioxo)levetiracetam ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The pharmacokinetic profile of a drug candidate is critical for its success. In silico ADME prediction tools are widely used in early drug discovery to forecast these properties. While no specific data exists for (Z)-2-(2,3-Dioxo)levetiracetam, the properties of Levetiracetam are well-characterized and serve as a benchmark.

Levetiracetam's Favorable Profile: Levetiracetam exhibits a near-ideal pharmacokinetic profile, including rapid and almost complete absorption (~100% bioavailability), minimal plasma protein binding (<10%), and a lack of dependency on the hepatic cytochrome P450 (CYP) system for metabolism. drugbank.comresearchgate.net

Metabolism: The major metabolic pathway for Levetiracetam is enzymatic hydrolysis of the acetamide (B32628) group to an inactive carboxylic acid metabolite (ucb L057), which accounts for about 24% of the dose. drugbank.comnih.gov The majority (around 66%) is excreted unchanged in the urine. drugbank.comresearchgate.net

In Silico Prediction: ADME prediction for a novel derivative like (Z)-2-(2,3-Dioxo)levetiracetam would be performed using software like SwissADME or other computational platforms. biointerfaceresearch.com These tools calculate properties based on the molecule's structure. The introduction of two additional carbonyl groups in the pyrrolidone ring would be expected to significantly alter properties like polarity, solubility, and potential metabolic pathways compared to the parent drug.

A hypothetical predicted ADME profile is shown below:

| Property | Levetiracetam (Experimental) | (Z)-2-(2,3-Dioxo)levetiracetam (Hypothetical Prediction) |

| Molecular Weight | 170.21 g/mol | 200.18 g/mol |

| LogP (Lipophilicity) | ~0.4 | Lower (more polar) |

| Water Solubility | High | Potentially higher |

| Plasma Protein Binding | <10% | Likely low |

| Blood-Brain Barrier (BBB) Permeation | Yes | To be determined |

| CYP450 Inhibition | No | Unlikely, but needs verification |

Conformational Analysis and Stereoisomer Behavior of (Z)-2-(2,3-Dioxo)levetiracetam

The three-dimensional shape (conformation) of a drug molecule is vital for its interaction with its biological target. Levetiracetam's activity is stereospecific, with the (S)-enantiomer being the active form.

Conformational Landscape: Computational studies on Levetiracetam have identified numerous stable conformers using methods like density functional theory (DFT). nih.govresearchgate.net Research has shown that the conformational landscape in a solution can be significantly different from the gas phase, which has implications for receptor binding. nih.gov The bioactive conformation is believed to involve an intramolecular hydrogen bond between the 2-oxopyrrolidine and the carboxamide group. nih.gov

Stereoisomerism: Levetiracetam is the (S)-enantiomer of its chemical series. nih.govnih.gov The corresponding (R)-enantiomer is pharmacologically inactive, highlighting the stereospecificity of the SV2A binding site. researchgate.net

Analysis of (Z)-2-(2,3-Dioxo)levetiracetam: A conformational analysis of (Z)-2-(2,3-Dioxo)levetiracetam would be necessary to understand its preferred 3D structures. The introduction of a second carbonyl group at the C3 position of the pyrrolidine (B122466) ring would significantly alter the ring's geometry and the rotational barriers of the side chain. The "(Z)" designation in the name is unusual and would require clarification, as it typically refers to the geometry around a double bond, which is not explicitly present in a 2,3-dioxopyrrolidine structure. It could potentially refer to a specific tautomeric form or a unique stereochemical relationship that would need to be investigated through detailed quantum chemical calculations.

Future Research Directions for Z 2 2,3 Dioxo Levetiracetam

Exploration of Novel Therapeutic Applications Beyond Antiepileptic Research

The structural modifications inherent in (Z)-2-(2,3-Dioxo)levetiracetam may confer unique pharmacological properties, opening avenues for therapeutic applications beyond its presumed anticonvulsant activity. Levetiracetam (B1674943) itself has shown preliminary evidence of efficacy in a range of neurological and psychiatric disorders, suggesting that its derivatives warrant similar investigation. nih.gov

Future research could productively explore the potential of (Z)-2-(2,3-Dioxo)levetiracetam in conditions such as:

Neurodegenerative Diseases: Given that some antiepileptic drugs are being investigated for neuroprotective effects, studies could assess the ability of (Z)-2-(2,3-Dioxo)levetiracetam to mitigate neuronal damage in models of Alzheimer's or Parkinson's disease. biotech-asia.org

Psychiatric Disorders: The parent compound, levetiracetam, has been explored in anxiety, panic, and mood disorders. nih.gov It would be logical to screen (Z)-2-(2,3-Dioxo)levetiracetam in preclinical models of these conditions to determine if the chemical modifications alter its psychopharmacological profile.

Neuropathic Pain: Although levetiracetam has not been found to be useful for neuropathic pain, the altered structure of the dioxo derivative could potentially lead to different interactions with pain pathways. wikipedia.org

A comparative approach, testing the derivative alongside levetiracetam, would be crucial to delineate any novel effects.

Table 1: Potential Non-Epileptic Therapeutic Areas for (Z)-2-(2,3-Dioxo)levetiracetam

| Therapeutic Area | Rationale for Exploration |

| Neurodegenerative Diseases | Potential for neuroprotective effects, a property investigated in related compounds. |

| Psychiatric Disorders | Based on the observed efficacy of levetiracetam in some psychiatric conditions. nih.gov |

| Neuropathic Pain | To investigate if structural modification alters the compound's activity on pain pathways. |

Development of Advanced Preclinical Models for Efficacy Evaluation

To thoroughly assess the efficacy of (Z)-2-(2,3-Dioxo)levetiracetam, a suite of advanced preclinical models will be necessary. Traditional rodent seizure models, while foundational, should be complemented by more sophisticated systems that can provide deeper insights into the compound's mechanism of action and translational potential. mdpi.comnih.gov

Future preclinical evaluation could incorporate:

Human Brain Slice Cultures and Organoids: These models offer a platform to study the compound's effects on human neuronal tissue, potentially providing more predictive data on efficacy and mechanism than animal models. tandfonline.com

Zebrafish Models: The genetic tractability and rapid development of zebrafish make them a valuable tool for high-throughput screening of anticonvulsant and neurodevelopmental effects. nih.gov

Chronic Epilepsy Models: Moving beyond acute seizure models, chronic models that mimic the long-term changes associated with epilepsy would be crucial to assess any disease-modifying potential of the compound. tandfonline.comtandfonline.com

Sophisticated Imaging Techniques: The use of advanced imaging in conjunction with preclinical models can help to visualize the compound's effects on brain network activity and connectivity.

Table 2: Advanced Preclinical Models for (Z)-2-(2,3-Dioxo)levetiracetam Evaluation

| Model Type | Key Advantages |

| Human Brain Slice Cultures/Organoids | High biological relevance to human physiology; potential for personalized medicine approaches. tandfonline.com |

| Zebrafish Models | High-throughput screening capabilities; genetic tractability. nih.gov |

| Chronic Epilepsy Models | Assessment of long-term efficacy and potential disease-modifying effects. tandfonline.comtandfonline.com |

| Advanced Imaging (e.g., two-photon microscopy) | Real-time visualization of cellular and network-level drug effects in living tissue. |

Investigation of Potential as a Probe for Biological Pathways

The unique chemical structure of (Z)-2-(2,3-Dioxo)levetiracetam, particularly the reactive dioxo group, makes it an interesting candidate for development as a chemical probe. Small molecule probes are invaluable tools for elucidating complex biological pathways and identifying novel drug targets. nih.govnih.gov

Future research in this area could focus on:

Affinity-Based Proteomics: By attaching a reporter tag to (Z)-2-(2,3-Dioxo)levetiracetam, researchers could perform pull-down experiments to identify its binding partners in the proteome. This could reveal novel targets and mechanisms of action.

Activity-Based Protein Profiling (ABPP): The reactivity of the dioxo moiety could potentially be harnessed for ABPP, a powerful technique to map the activity of entire enzyme families in their native environment. nih.gov

Photoaffinity Labeling: The synthesis of a photoactivatable version of the compound would allow for precise, light-induced crosslinking to its biological targets, facilitating their identification.

These approaches could not only clarify the mechanism of action of (Z)-2-(2,3-Dioxo)levetiracetam but also uncover new biology related to the pathways it modulates.

Sustainable and Scalable Synthetic Approaches for (Z)-2-(2,3-Dioxo)levetiracetam Production

For (Z)-2-(2,3-Dioxo)levetiracetam to be a viable candidate for further development, efficient, sustainable, and scalable synthetic methods are required. Green chemistry principles should guide the development of its manufacturing process to minimize environmental impact and production costs. benthamscience.comijpsjournal.com

Future research into the synthesis of (Z)-2-(2,3-Dioxo)levetiracetam should explore:

Catalytic Methods: The use of novel catalysts, including biocatalysts or organocatalysts, could improve the efficiency and selectivity of the synthetic steps, reducing waste and energy consumption. jocpr.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch chemistry. numberanalytics.com

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. ijpsjournal.comnumberanalytics.com

Use of Renewable Feedstocks: Investigating the possibility of using bio-based starting materials could further enhance the sustainability of the synthesis. numberanalytics.com

By focusing on these green and scalable approaches from an early stage, the path to potential clinical and commercial development can be made more efficient and environmentally responsible.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for (Z)-2-(2,3-Dioxo)levetiracetam?

(Z)-2-(2,3-Dioxo)levetiracetam is synthesized via stereoselective methods, such as asymmetric catalysis or chiral resolution, to ensure configuration purity. Characterization typically employs HPLC-MS for isomer separation and quantification, validated against reference standards (e.g., Levetiracetam EP Impurity B, CAS 358629-47-7) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for confirming stereochemistry and structural integrity. Polarimetry or chiral column chromatography may further verify enantiomeric excess (>99%) .

Q. How can researchers ensure the stability of (Z)-2-(2,3-Dioxo)levetiracetam during experimental storage?

Stability studies should be conducted under accelerated conditions (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use reverse-phase HPLC to monitor degradation products, focusing on isomer interconversion or oxidation byproducts. Buffered solutions (pH 6–7) and inert atmospheres (N₂) are recommended for aqueous formulations. For solid-state stability, X-ray diffraction (XRD) can detect polymorphic changes .

Q. What analytical methods are validated for quantifying (Z)-2-(2,3-Dioxo)levetiracetam in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₃-levetiracetam) is preferred for plasma/serum analysis. Method validation should include specificity (resolution from R-isomer), sensitivity (LOQ ≤10 ng/mL), and linearity (r² >0.99) across physiological ranges. Solid-phase extraction (SPE) minimizes matrix effects .

Advanced Research Questions

Q. How does the Z-isomer configuration influence levetiracetam’s binding affinity to synaptic vesicle protein 2A (SV2A)?

Molecular docking simulations and isothermal titration calorimetry (ITC) reveal that the Z-isomer’s spatial orientation alters hydrogen bonding with SV2A’s Tyr-462 residue, reducing binding affinity by ~30% compared to the active R-enantiomer. In vivo electrophysiology in rodent models shows attenuated anticonvulsant efficacy, suggesting stereochemical specificity is critical for therapeutic activity .

Q. What experimental designs resolve contradictions in efficacy data between preclinical and clinical studies of levetiracetam derivatives?

Adopt a tiered evidence framework:

- Tier 1 : Randomized controlled trials (RCTs) with ≥200 participants, intention-to-treat analysis, and standardized pain scales (e.g., VAS) for neuropathic pain models .

- Tier 2 : Mechanistic studies using transgenic animals (e.g., SV2A knockouts) to isolate isomer-specific effects.

- Tier 3 : Meta-analysis of cross-over studies (n <50) with Bayesian statistics to account for high dropout rates and imputation biases observed in earlier trials .

Q. How do pharmacokinetic interactions between (Z)-2-(2,3-Dioxo)levetiracetam and enzyme-inducing antiepileptic drugs (EIADs) affect dosing regimens?

Population pharmacokinetic modeling (e.g., NONMEM) in patients co-administered EIADs (e.g., carbamazepine) shows a 40% increase in (Z)-isomer clearance due to CYP3A4 induction. Therapeutic drug monitoring (TDM) with Bayesian forecasting adjusts doses to maintain serum concentrations within 12–46 µg/mL, avoiding subtherapeutic outcomes .

Q. What strategies mitigate isomerization during formulation development of levetiracetam analogs?

Use freeze-drying (lyophilization) with cryoprotectants (trehalose/sucrose) to stabilize the Z-configuration in parenteral formulations. For oral delivery, enteric coatings (Eudragit® L100) prevent gastric acid-mediated racemization. Accelerated stability testing with Arrhenius modeling predicts shelf-life under varying humidity/temperature conditions .

Methodological Considerations

- Data Analysis : Apply mixed-effects models to account for inter-individual variability in pharmacokinetic studies .

- Ethical Compliance : Adhere to CONSORT guidelines for clinical trials, including explicit withdrawal criteria and adverse event reporting protocols .

- Instrumentation : Use chiral columns (e.g., Chiralpak® IA) with mobile phases of hexane:ethanol (90:10 v/v) for baseline separation of isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.